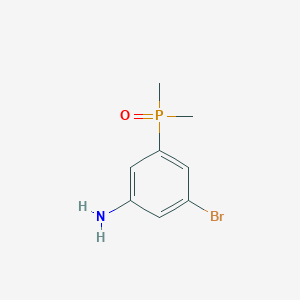

3-Bromo-5-(dimethylphosphoryl)aniline

Description

Significance within Modern Organic and Organometallic Chemistry

The primary significance of 3-Bromo-5-(dimethylphosphoryl)aniline in modern organic and organometallic chemistry lies in its utility as a versatile building block. The molecule incorporates three distinct functional centers: an aromatic amine (-NH₂), an aryl bromide (-Br), and a dimethylphosphoryl group (-P(O)(CH₃)₂). This trifecta of reactivity allows for a range of chemical transformations.

The aryl bromide is a well-established functional group for participating in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The amino group provides a nucleophilic site and can be readily converted into other functionalities, such as a diazonium salt, for further synthetic diversification. The dimethylphosphoryl group, a polar and coordinative moiety, can influence the electronic properties of the aromatic ring, act as a directing group in subsequent reactions, or serve as a ligand site for complexing with metal centers in the field of organometallic chemistry. This inherent multifunctionality makes the compound a valuable precursor for creating diverse molecular scaffolds.

Contextualization within Aryl Halide and Organophosphorus Chemistry Research

To fully appreciate the research landscape of this compound, it is essential to place it within the broader context of its two defining chemical classes: aryl halides and organophosphorus compounds.

Aryl Halide Chemistry: Aryl halides, particularly bromides, are foundational substrates in synthetic organic chemistry. cato-chem.comethernet.edu.et They are key partners in numerous transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govuzh.ch The bromine atom on the aniline (B41778) ring of the title compound serves as a "handle" for introducing a wide variety of substituents at that position.

Potential Cross-Coupling Reactions for the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Organophosphorus Chemistry: This field encompasses the study of organic compounds containing phosphorus-carbon bonds. wikipedia.org Organophosphorus compounds, including phosphine (B1218219) oxides like the dimethylphosphoryl group, are ubiquitous. They serve as ligands for catalytic processes, are integral to flame retardants, and form the backbone of many biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov The phosphoryl group (P=O) is a strong hydrogen bond acceptor and can chelate with metals, properties that can be exploited in supramolecular chemistry and catalyst design. ethernet.edu.et The presence of the dimethylphosphoryl group firmly places this compound within this important class of molecules.

Academic Rationale for Investigating Bifunctional Aryl Systems

The academic interest in bifunctional molecules like this compound stems from their capacity to enable more efficient and controlled synthetic strategies. A bifunctional compound offers at least two reactive sites that can be addressed either simultaneously or sequentially, often with high selectivity. This allows for the construction of complex molecular architectures from a single, versatile starting material, a concept highly valued in combinatorial chemistry and drug discovery.

The specific arrangement of the bromo, amino, and phosphoryl groups in this compound presents a compelling case for investigation. The differing reactivity of the aryl bromide (prone to oxidative addition with transition metals) and the amino group (nucleophilic and able to form amides or be diazotized) allows for orthogonal chemical strategies. A researcher could first perform a cross-coupling reaction at the bromine site and then modify the amino group in a subsequent step, or vice versa. The phosphoryl group can exert electronic and steric influences on these reactions, potentially controlling regioselectivity or reaction rates. This makes such systems ideal platforms for developing novel synthetic methodologies and for building libraries of complex, functional molecules for screening in materials science and medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrNOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPWORIIOQIZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 3 Bromo 5 Dimethylphosphoryl Aniline

Strategic Approaches to Carbon-Phosphorus Bond Formation in Aryl Systems

The creation of a stable C-P bond on an aryl ring is a cornerstone of organophosphorus chemistry. The approaches to achieving this are diverse, ranging from well-established transition metal-catalyzed cross-coupling reactions to innovative metal-free methods. These strategies are pivotal for the synthesis of compounds like 3-Bromo-5-(dimethylphosphoryl)aniline.

Transition Metal-Catalyzed Phosphonation Pathways

Transition metal catalysis stands as a powerful and versatile tool for the formation of C-P bonds. Palladium, nickel, and copper complexes have been extensively studied and utilized for their efficiency in catalyzing the coupling of aryl halides or their equivalents with phosphorus-containing reagents.

Palladium-catalyzed reactions are among the most reliable methods for constructing C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, is a prominent example. nih.govnih.gov This reaction has been refined over the years to include a variety of substrates and catalysts. nih.govwikipedia.orgnih.gov The generally accepted mechanism for the Hirao reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the phosphorus nucleophile and subsequent reductive elimination to yield the desired arylphosphorus compound. nih.govmdpi.com

Aryl nonaflates, which are readily prepared from phenols, have also emerged as effective substrates in palladium-catalyzed C-P bond-forming reactions. nih.govacs.org These reactions are often accelerated by the addition of iodide salts, which can facilitate the catalytic cycle. nih.gov The use of aryl nonaflates expands the scope of accessible starting materials for the synthesis of aryl phosphorus compounds. nih.govacs.org

| Catalyst System | Aryl Substrate | Phosphorus Reagent | Key Features |

| Pd(PPh₃)₄ | Aryl Bromide/Iodide | Dialkyl Phosphite | Original Hirao reaction conditions. nih.gov |

| Pd(OAc)₂/dppf | Aryl Halide | Secondary Phosphine (B1218219) Oxide | Improved conditions with lower catalyst loading. nih.govorganic-chemistry.org |

| Pd(OAc)₂/NaI | Aryl Nonaflate | Diphenylphosphine Oxide | Iodide-accelerated reaction for substrates derived from phenols. nih.gov |

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for C-P bond formation. researchgate.netnih.gov Nickel-catalyzed cross-coupling reactions can be employed to couple aryl halides, including the more challenging aryl chlorides, with various phosphorus nucleophiles. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. researchgate.netorganic-chemistry.org The catalytic cycle is believed to be similar to that of palladium, involving oxidative addition, transmetalation or ligand exchange, and reductive elimination steps. mdpi.com Nickel catalysis has been successfully applied to the synthesis of a diverse range of organophosphorus compounds, including tertiary phosphine oxides and phosphonium salts. researchgate.netnih.gov

| Catalyst Precursor | Ligand | Aryl Substrate | Phosphorus Reagent |

| NiBr₂ | None | Aryl Halide/Triflate | Triphenylphosphine |

| NiCl₂(dme) | dppf | Aryl Bromide | Diarylphosphine Oxide |

| Ni(OAc)₂ | Phosphite | Aryl Iodide/Bromide | N,N-dimethylformamide (as carbonyl source) |

Copper-catalyzed methods for C-P bond construction represent another important class of reactions. nih.govmdpi.com These reactions, often referred to as Ullmann-type couplings, can be effective for the coupling of aryl halides with a variety of phosphorus-containing compounds. mdma.ch While early copper-mediated reactions often required harsh conditions, modern advancements have led to the development of milder and more efficient catalytic systems, often employing ligands such as diamines to facilitate the reaction. nih.gov Copper catalysis provides a valuable alternative, particularly for specific substrate combinations where palladium or nickel may be less effective. mdpi.com

| Copper Source | Ligand | Aryl Substrate | Phosphorus Reagent |

| CuI | N,N'-Dimethylethylenediamine | Aryl/Vinyl Halide | Secondary Phosphines/Phosphites |

| Cu₂O | 1,10-Phenanthroline | Aryl Halide | H-Phosphonates |

| Cu(I)-polyacrylate | None | 4-Chloropyridine | Amines |

Metal-Free Carbon-Phosphorus Bond Construction (e.g., utilizing hypervalent iodine reagents)

In recent years, there has been a growing interest in developing metal-free methods for C-P bond formation to avoid the cost and potential toxicity associated with transition metals. researchgate.netdiva-portal.org One promising approach involves the use of hypervalent iodine reagents. researchgate.netnih.gov These reagents can act as powerful oxidants and electrophiles, enabling the direct arylation of phosphorus nucleophiles. diva-portal.org While the field is still developing, metal-free methods utilizing hypervalent iodine offer a potentially greener and more sustainable route to arylphosphorus compounds. nih.govresearchgate.net

Incorporation of Dimethylphosphoryl Moiety into Aryl Scaffolds

The synthesis of this compound specifically requires the introduction of a dimethylphosphoryl group onto the aniline (B41778) backbone. This can be achieved through the aforementioned C-P bond forming reactions by selecting the appropriate phosphorus reagent, such as dimethylphosphine oxide. The strategic choice of reaction will depend on the nature of the starting material, which would typically be a derivative of 3-bromo-5-amino-benzene. For instance, a palladium- or nickel-catalyzed cross-coupling of 1,3-dibromo-5-nitrobenzene followed by reduction of the nitro group would be a plausible synthetic route. Alternatively, a nucleophilic aromatic substitution on a suitably activated precursor could also be considered, although this is generally less common for the formation of C-P bonds. The synthesis of related dimethylphosphinoyl-substituted aminomethanephosphonates has been reported, showcasing the utility of these moieties in more complex structures. researchgate.net

Regioselective Bromination of Aniline Derivatives for 3-Substituted Architectures

Achieving meta-substitution on an aniline ring is a significant synthetic challenge. The powerful activating, ortho-, para-directing nature of the amino group means that traditional electrophilic aromatic substitution reactions typically yield ortho- and para-isomers. chemistrysteps.comlibretexts.org Consequently, specialized strategies are required to override this inherent electronic preference and direct incoming electrophiles, such as bromine, to the meta-position.

Palladium-Catalyzed Carbon-Hydrogen Bromination Methodologies (meta-selective approaches)

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing aromatic rings in a regioselective manner that is not dictated by conventional electronic effects. Palladium catalysis, in particular, has been successfully employed for the meta-C–H bromination of aniline derivatives.

This approach typically utilizes a directing group (DG) attached to the aniline nitrogen. The DG coordinates to the palladium catalyst, positioning it in close proximity to the meta-C-H bonds of the aniline ring and thereby facilitating their selective activation and subsequent bromination. A notable advancement in this area is the use of a nitrile-based directing group in a Pd(II)-catalyzed system. This methodology effectively overcomes the strong ortho/para selectivity inherent in classical electrophilic bromination of anilines. Key components of this reaction include a palladium source, such as palladium(II) acetate (Pd(OAc)₂), a ligand, and a bromine source like N-bromophthalimide (NBP). The addition of acid additives has been found to be crucial for the success of these reactions. This strategy demonstrates broad substrate scope and offers a reliable route to meta-brominated anilines.

| Catalyst | Ligand | Bromine Source | Additive | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromosuccinimide (NBS) | TFA | 90 | 23 | google.com |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide (NBP) | TFA | 90 | 28 | google.com |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide (NBP) | Polyfluorobenzoic Acid | 90 | >95 | google.com |

Copper-Mediated Oxidative and Direct Bromination Protocols

Copper-mediated and -catalyzed reactions offer a more economical alternative to palladium-based systems for the halogenation of anilines. These protocols can be broadly categorized into direct and oxidative bromination methods.

Direct bromination using copper(II) bromide (CuBr₂) has been shown to be effective for the regioselective para-bromination of unprotected anilines, particularly when conducted in ionic liquids. chemistrysteps.com This method provides high yields under mild conditions without the need for additional oxidants.

Copper-catalyzed oxidative bromination represents another practical approach. One such method employs a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. This system allows for the regioselective bromination of free anilines. However, it is important to note that most established copper-mediated protocols strongly favor the formation of para- or ortho-brominated products due to the electronic influence of the amino group. Achieving meta-selectivity with copper catalysis remains a significant challenge and is less common than with palladium-directed methods.

Exploration of Electrophilic Aromatic Substitution with Regiocontrol

Standard electrophilic aromatic substitution (EAS) of aniline with bromine typically results in a mixture of 2-bromoaniline, 4-bromoaniline, and 2,4,6-tribromoaniline due to the strong activating nature of the amino group. libretexts.org To achieve regiocontrol and favor meta-substitution, the directing influence of the amino group must be altered or overridden.

One common strategy is to convert the amino group into an amide via acetylation. The resulting acetanilide is still an ortho-, para-director, but the acetyl group's bulkiness can sterically hinder the ortho positions, favoring para-substitution. chemistrysteps.comlibretexts.org More importantly, the activating effect is attenuated, preventing over-bromination.

To force meta-direction, the reaction can be conducted under strongly acidic conditions. In the presence of a strong acid, the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. By performing the bromination on the anilinium ion, the formation of the meta-bromoaniline can be favored, although this often requires harsh reaction conditions.

Integrated Synthetic Sequences for this compound

The synthesis of the target molecule, this compound, requires a multi-step sequence that strategically introduces the three distinct functional groups—amino, bromo, and dimethylphosphoryl—onto the benzene ring with the correct 1,3,5-substitution pattern.

Convergent and Linear Synthetic Pathways

Linear Synthesis: A linear synthetic pathway involves the sequential modification of a single starting material. A plausible linear route to this compound could begin with a commercially available substituted aniline or nitrobenzene. For instance, one could start with 3-bromoaniline. The introduction of the dimethylphosphoryl group could be achieved via a palladium-catalyzed cross-coupling reaction between 3-bromoaniline and dimethylphosphine oxide. enamine.net However, this would place the phosphine oxide group at the site of the bromine.

A more viable linear approach could be modeled after the synthesis of analogous structures like 3-bromo-5-trifluoromethylaniline. google.com This suggests a pathway that could start with a precursor like (3-aminophenyl)dimethylphosphine oxide. bldpharm.com This precursor would then undergo regioselective bromination. Given that both the amino and dimethylphosphoryl groups are ortho-, para-directing, direct bromination would likely yield the 2-bromo or 4-bromo isomer. Therefore, a directing-group strategy, such as the palladium-catalyzed meta-C-H bromination discussed in section 2.2.1, would be essential to install the bromine at the desired C5 position.

An alternative linear sequence could involve:

Nitration: Start with a suitable precursor and introduce a nitro group, which can later be reduced to the aniline. researchgate.netyoutube.com

Phosphonylation: Introduction of the dimethylphosphine oxide group onto the ring, for instance, through Pd-catalyzed cross-coupling with a halogenated precursor. google.comenamine.net

Bromination: A regioselective bromination step.

Reduction: Reduction of the nitro group to the target aniline. youtube.com

The specific order of these steps would be critical to manage the regiochemical outcomes at each stage.

Convergent Synthesis: A convergent approach would involve preparing two or more fragments of the molecule separately before combining them in a final step. For this target, one fragment could be a 1,3-dibromo-5-nitrobenzene derivative, and the other could be a phosphorus-containing nucleophile. The dimethylphosphoryl group could be installed via nucleophilic aromatic substitution or a metal-catalyzed coupling reaction, followed by reduction of the nitro group. This approach can be more efficient for complex molecules but may require more complex starting materials.

Tandem and Multicomponent Reaction Strategies

Tandem (or cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation without isolating intermediates. This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste. beilstein-journals.orgnih.gov

While a specific tandem or multicomponent reaction for the direct synthesis of this compound is not widely reported, one can conceptualize such a pathway. A hypothetical MCR could involve the reaction of a 1,3-dihaloaniline, a phosphorus source (like dimethylphosphine oxide), and a catalyst system that facilitates sequential C-P and C-H bond formations in a one-pot process.

More practically, tandem reactions can be used to build the aniline ring itself from non-aromatic precursors. For example, some modern methods involve the synthesis of substituted anilines from cyclohexanones or other cyclic precursors through a sequence of condensation and dehydrogenative aromatization steps. beilstein-journals.orgacs.org A suitably substituted cyclic ketone could potentially be used in a tandem process with a phosphorus-containing reagent and a brominating agent to construct the desired aromatic core in a highly efficient manner.

Addressing Regiochemical Challenges in Bifunctionalization

The strategic functionalization of this compound is complicated by the competing directing effects of its three substituents on the aromatic ring. Understanding these influences is paramount to achieving regioselective bifunctionalization. The amino group is a potent activating group and a strong ortho-, para-director for electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. The dimethylphosphoryl group is generally considered a meta-directing group due to its electron-withdrawing nature.

The interplay of these directing effects dictates the position of subsequent chemical modifications. For instance, in electrophilic substitution reactions, the powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). However, the C5 position is already occupied by the dimethylphosphoryl group. Therefore, substitution is most likely to occur at the C2, C4, and C6 positions. The steric hindrance from the adjacent dimethylphosphoryl group might disfavor substitution at the C4 and C6 positions to some extent, potentially leading to a mixture of products.

A critical challenge lies in selectively functionalizing a specific position without affecting the other reactive sites. For example, achieving substitution at the C4 or C6 position requires overcoming the strong directing influence of the amino group towards the C2 position. This may be accomplished through the use of bulky reagents that are sterically hindered from approaching the C2 position, or by employing directing groups that can temporarily block the more reactive sites. The inherent electronic properties of the substituents can also be modulated. For instance, protonation of the amino group under acidic conditions would transform it into an ammonium (B1175870) group (-NH3+), which is a strong deactivating and meta-directing group. This alteration of the directing effect could potentially open up pathways for substitution at positions meta to the original amino group.

Functional Group Interconversion and Derivatization from this compound

The presence of three distinct functional groups—an aryl bromide, an anilino nitrogen, and a dimethylphosphoryl group—makes this compound a versatile scaffold for a wide array of chemical transformations.

Transformations at the Aryl Bromide Site (e.g., various cross-coupling reactions)

The carbon-bromine bond is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for elaborating the molecular structure.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 3-aryl-5-(dimethylphosphoryl)aniline derivative. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of stilbene and cinnamate derivatives. Reacting this compound with an alkene under Heck conditions would introduce a vinyl group at the C3 position. organic-chemistry.orgbeilstein-journals.orgnih.gov

Sonogashira Coupling: This coupling reaction between the aryl bromide and a terminal alkyne provides a direct route to aryl alkynes. The Sonogashira coupling of this compound would lead to the formation of 3-alkynyl-5-(dimethylphosphoryl)aniline derivatives, which are useful intermediates for further transformations. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for the synthesis of substituted diarylamines or N-aryl heterocycles. ias.ac.inresearchgate.netwikipedia.orgrsc.orglibretexts.org

Below is a table summarizing the outcomes of various cross-coupling reactions at the aryl bromide site of a generic 3-bromoaniline substrate, which are applicable to this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-aniline |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Base | 3-Vinyl-aniline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-aniline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 3-(Amino)-aniline |

Reactions at the Anilino Nitrogen (e.g., N-alkylation, N-arylation, imine formation)

The primary amino group of this compound is a nucleophilic center and can readily participate in a variety of reactions to form new nitrogen-carbon and nitrogen-heteroatom bonds.

N-Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents to form secondary or tertiary amines. The reaction conditions can often be controlled to favor mono- or di-alkylation. researchgate.netresearchgate.netrsc.org

N-Arylation: The amino group can also be arylated, typically through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, to yield diarylamines. nih.govorganic-chemistry.org

Imine Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium towards the product. organic-chemistry.orgmasterorganicchemistry.comredalyc.orgresearchgate.net

The following table provides examples of reactions that can be performed at the anilino nitrogen.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide | Diaryl Amine |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

Chemical Modifications of the Dimethylphosphoryl Group (e.g., reduction to phosphine)

The dimethylphosphoryl group, while often introduced for its electronic and coordinating properties, can also be chemically modified. A key transformation is its reduction to the corresponding phosphine.

Reduction to Phosphine: The P=O bond of the dimethylphosphoryl group can be reduced to a P(III) phosphine. This transformation is significant as it converts an electron-withdrawing phosphine oxide into an electron-donating phosphine, which can act as a ligand for transition metals. Various reducing agents can be employed for this purpose, including silanes in the presence of a catalyst. A metal-free approach using inexpensive hydrosilanes and catalytic amounts of diaryl phosphoric acids has been shown to be highly chemoselective, tolerating a range of other functional groups. organic-chemistry.orgrsc.orgnih.govresearchgate.netchemistryviews.org This conversion opens up possibilities for using the resulting phosphine-containing aniline as a ligand in catalysis or for the synthesis of novel organophosphorus compounds.

Computational and Theoretical Investigations into 3 Bromo 5 Dimethylphosphoryl Aniline Chemistry

Quantum Chemical Calculation Methodologies

To probe the molecular characteristics of 3-Bromo-5-(dimethylphosphoryl)aniline, researchers would typically employ a range of established quantum chemical methods.

Density Functional Theory (DFT) would likely be a primary tool, offering a favorable balance between computational cost and accuracy. Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize molecular geometry and calculate a wide array of electronic properties.

Ab initio approaches , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used for higher accuracy calculations of specific properties, albeit at a greater computational expense. These methods are often used to benchmark results obtained from DFT.

Electronic Structure and Bonding Analysis

A computational investigation would first determine the optimized ground-state geometry of this compound. From this, analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would be performed. These analyses would provide insights into:

Hybridization: The nature of atomic orbitals involved in bonding.

Bond Orders: The strength and nature (sigma, pi) of the covalent bonds within the molecule.

Electron Delocalization: The extent of pi-electron sharing across the aromatic ring and its interaction with the substituents.

Intramolecular Interactions: The presence of non-covalent interactions, such as hydrogen bonding or steric repulsions, that influence the molecule's conformation.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory is crucial for understanding a molecule's reactivity. Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Likely concentrated on the aniline (B41778) ring and the amino group. | Defines the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | Expected to be distributed across the aromatic ring and the phosphoryl group. | Indicates the sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

This table represents a hypothetical analysis based on the known electronic effects of the substituent groups. Actual distribution and energy levels would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution is fundamental to understanding intermolecular interactions and reactive sites. Methods like Mulliken population analysis or NBO are used to calculate partial atomic charges.

An Electrostatic Potential (ESP) map would visually represent the charge distribution on the molecule's surface.

Red regions (negative potential) would indicate electron-rich areas, likely around the oxygen atom of the phosphoryl group and the nitrogen of the amine, which are prone to electrophilic attack.

Blue regions (positive potential) would highlight electron-deficient areas, suggesting sites for nucleophilic attack.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its role in reactions such as nucleophilic substitution or cross-coupling.

Transition State Localization and Activation Energy Calculations

To understand a reaction's feasibility and rate, computational chemists locate the transition state (TS) , which is the highest energy point along the reaction pathway. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose.

Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) |

| Hypothetical Step | This compound + Reagent | [Complex]‡ | Product + Byproduct | To be calculated |

This is a generic template for data that would be generated from a reaction mechanism study. No such data currently exists for this specific compound.

Prediction and Correlation with Spectroscopic Parameters

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules. physchemres.org For this compound, these calculations can provide valuable insights into its structural and electronic properties, which can later be correlated with experimental data. Typically, geometry optimization is first performed using a suitable basis set, such as 6-311++G(d,p), to find the molecule's lowest energy conformation. researchgate.net Following optimization, vibrational frequency and Nuclear Magnetic Resonance (NMR) chemical shift calculations can be executed.

Theoretical vibrational analysis predicts the positions of key absorption bands in the Infrared (IR) and Raman spectra. These calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of N-H, P=O, C-Br, and aromatic C-H bonds. researchgate.net Such assignments are critical for interpreting experimental spectra and confirming molecular structure.

Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated and correlated with experimental values. The chemical environment of each nucleus, influenced by the electronic effects of the bromine and dimethylphosphoryl substituents, dictates its shielding and, consequently, its chemical shift. Theoretical predictions can help assign peaks in complex spectra and provide a deeper understanding of the electronic structure.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3350 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Symmetric/Asymmetric Stretch | 2850 - 2980 | Medium |

| P=O (Phosphoryl) | Stretch | 1200 - 1280 | Strong |

| C-N (Aromatic) | Stretch | 1250 - 1350 | Medium-Strong |

| C-Br (Bromo) | Stretch | 500 - 650 | Strong |

Analysis of Electronic and Steric Effects of Substituents

The chemical reactivity and physical properties of this compound are governed by the cumulative electronic and steric influences of its three substituents: the amino (-NH₂), bromo (-Br), and dimethylphosphoryl (-P(O)(CH₃)₂) groups.

The reactivity of the aniline ring towards electrophilic aromatic substitution is determined by the interplay of the activating amino group and the deactivating bromo and dimethylphosphoryl groups. The amino group is a powerful activating, ortho-, para-director due to its strong positive resonance effect (+R), which donates electron density to the aromatic ring. byjus.com This effect greatly outweighs its negative inductive effect (-I).

Conversely, the bromine atom is a deactivating group. Its strong -I effect withdraws electron density from the ring, making it less reactive than benzene. However, its weaker +R effect, via its lone pairs, directs incoming electrophiles to the ortho and para positions. youtube.comchemistrysteps.com

The dimethylphosphoryl group is anticipated to be a strong deactivating group and a meta-director. The phosphoryl bond (P=O) is highly polarized, and the phosphorus atom bears a partial positive charge, creating a significant -I effect that strongly withdraws electron density from the aromatic ring. This deactivation is expected to be more potent than that of the bromine atom.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ (Amino) | 1 | Weak | Strong | Strongly Activating | Ortho, Para |

| -Br (Bromo) | 3 | Strong | Weak | Deactivating | Ortho, Para |

| -P(O)(CH₃)₂ (Dimethylphosphoryl) | 5 | Very Strong | Negligible/Withdrawing | Strongly Deactivating | Meta |

Beyond classical electronic effects, the structure and stability of this compound are influenced by a network of intramolecular non-covalent interactions (NCIs). nih.gov These interactions can be quantitatively analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. The primary intramolecular NCI expected is a hydrogen bond between a proton of the amino group and the oxygen of the phosphoryl group (N-H···O=P). This interaction would lead to the formation of a stable six-membered ring-like conformation.

The concept of cooperativity is crucial for understanding how multiple non-covalent interactions within a single framework influence one another. bohrium.comrsc.org Interactions can be positively cooperative (synergistic), where they mutually reinforce each other, or negatively cooperative (antagonistic), where they weaken each other. nih.govacs.org In this molecule, the N-H···O=P hydrogen bond can exhibit cooperativity with the π-system of the aromatic ring. The formation of the hydrogen bond can alter the polarization of the N-H bond and the electron-donating character of the amino group, which in turn affects the electron density of the entire molecule. nih.gov Computational analysis can quantify this effect by comparing the properties of the constrained, hydrogen-bonded conformer with a hypothetical conformer where such an interaction is absent. The strength of the hydrogen bond can be estimated by the second-order perturbation energy (E(2)) in NBO analysis, while QTAIM can characterize the interaction by analyzing the electron density at the bond critical point between the donor and acceptor atoms.

| Interaction Type | Interacting Groups | Computational Quantification Method | Potential Effect |

|---|---|---|---|

| Hydrogen Bond | -NH₂ ··· O=P- | NBO (E(2) energy), QTAIM (Bond Critical Point analysis) | Stabilizes conformation, influences electronic properties of -NH₂ |

| π-Interactions | Aromatic Ring System | NCI Plot, Electrostatic Potential Surface | Contributes to molecular stability and electronic distribution |

| Halogen-based | C-Br ··· H-C (methyl) | NBO, QTAIM | Minor conformational stabilization |

Based on a comprehensive review of available scientific literature, there is currently insufficient published data to provide a detailed article on the specific chemical reactivity and advanced transformations of this compound according to the requested outline.

The reaction types specified—such as cross-coupling, nucleophilic aromatic substitution, and various reactions at the anilino nitrogen—are fundamental transformations in organic chemistry. However, specific examples, detailed research findings, and data tables concerning the application of these reactions to this compound are not documented in accessible chemical databases and peer-reviewed journals.

Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on this specific compound. Any attempt to do so would involve speculation based on the reactivity of analogous compounds, which would not meet the requirement for detailed research findings on this compound itself.

Chemical Reactivity and Advanced Transformations of 3 Bromo 5 Dimethylphosphoryl Aniline

Reactions involving the Dimethylphosphoryl Moiety

The dimethylphosphoryl group is a dominant feature of 3-bromo-5-(dimethylphosphoryl)aniline, governing a significant portion of its chemical behavior. The phosphorus-oxygen double bond (P=O) is highly polarized, with a substantial partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This inherent polarity is the primary driver for the reactivity of this functional group. The presence of both an electron-withdrawing bromine atom and an electron-donating amino group on the aromatic ring can modulate the electronic properties of the phosphoryl moiety, thereby influencing its reactivity.

P=O Bond Reactivity and Functionalization

The P=O bond in this compound is characterized by its significant ionic character due to the difference in electronegativity between phosphorus and oxygen. The bromine substituent on the phenyl ring exerts an electron-withdrawing inductive effect, which can decrease the electron density at the phosphoryl oxygen. This modulation of electron density affects the bond's reactivity towards various reagents.

One of the key reactions of the phosphoryl group is its reduction to a phosphine (B1218219). This transformation is a critical step in many catalytic cycles where phosphine oxides are byproducts. The reduction of phosphine oxides, particularly aryl-substituted ones, can be challenging. However, various methods have been developed to achieve this, often involving electrophilic activation of the P=O bond followed by reduction. For instance, anhydrides can be used to activate the phosphoryl oxygen, making the phosphorus center more susceptible to hydride attack from a reducing agent like sodium hydride.

The reactivity of the P=O bond is also influenced by the nature of the substituents on the phosphorus atom. In the case of this compound, the presence of two methyl groups, which are electron-donating, contrasts with the electron-withdrawing nature of the substituted phenyl ring. This electronic balance influences the ease of reduction and the interaction of the phosphoryl group with other reagents. Computational studies on similar phosphine oxides have shown that electron-rich substituents, such as alkyl groups, can surprisingly lead to faster reduction rates with silanes compared to electron-poor aryl substituents. This is attributed to stronger stabilizing interactions in the transition state for the hydride transfer. uq.edu.au

Beyond reduction, the nucleophilic character of the phosphoryl oxygen allows it to act as a hydrogen bond acceptor and a Lewis base, enabling its participation in various catalytic processes. The basicity of the phosphoryl oxygen is a key factor in its ability to activate substrates in organocatalysis.

A summary of potential P=O bond functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Product Type | Potential Application |

| Reduction | Silanes, NaH/Anhydride | Phosphine | Ligand synthesis, Catalysis |

| Lewis Base Catalysis | Electrophilic substrates | Activated complex | Organic synthesis |

| Hydrogen Bonding | Protic solvents/reagents | Solvated/Complexed species | Control of reaction selectivity |

Stereochemical Aspects of Phosphorus Reactivity

The phosphorus atom in this compound is a tetracoordinate, pentavalent center. While the specific compound is achiral, reactions involving the phosphorus center can have significant stereochemical implications if the substituents on the phosphorus were different, creating a stereogenic center.

Reactions at the phosphorus center of phosphine oxides often proceed with a defined stereochemical outcome. For example, nucleophilic substitution at the phosphorus atom can occur with either retention or inversion of configuration, depending on the reaction mechanism. The reduction of phosphine oxides to phosphines with reagents like silanes is generally stereospecific.

The development of asymmetric catalytic methods for the synthesis of chiral phosphoryl derivatives is an active area of research. For instance, nickel-catalyzed enantioselective allenylation of phosphine oxides allows for the construction of chiral allenylphosphoryl compounds with high enantiopurity. nih.gov While not directly applicable to the symmetrical methyl groups in the target compound, this highlights the potential for stereocontrolled transformations at the phosphorus center in related, appropriately substituted phosphine oxides.

Intramolecular Cyclization and Annulation Strategies

The structure of this compound, featuring an amino group and a bromine atom on the aromatic ring, presents opportunities for intramolecular cyclization reactions to form heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activity.

One plausible strategy would involve the ortho-functionalization of the aniline (B41778) ring, followed by cyclization. For example, introduction of a suitable group at the position ortho to the amino group could enable a subsequent ring-closing reaction. Palladium-catalyzed cross-coupling reactions are a powerful tool for such functionalizations.

Another potential avenue for intramolecular cyclization involves the direct participation of the amino and bromo groups. For instance, under conditions that promote the formation of a benzyne (B1209423) intermediate from the bromo-aniline moiety, an intramolecular trapping by a functionalized amino group could lead to the formation of a fused ring system.

Furthermore, oxidative cyclization strategies, which have been successfully employed for the synthesis of various nitrogen-containing heterocycles from substituted anilines, could be explored. Reagents like hypervalent iodine compounds can mediate the intramolecular coupling of an amino group with an ortho C-H bond or a suitably placed nucleophile. mdpi.com

The table below outlines some hypothetical intramolecular cyclization strategies for derivatives of this compound.

| Cyclization Strategy | Key Transformation | Potential Product |

| Post-functionalization Cyclization | Ortho-lithiation followed by reaction with an electrophile and subsequent ring closure | Fused heterocyclic phosphine oxide |

| Benzyne-mediated Cyclization | Formation of a benzyne intermediate with intramolecular trapping | Benzo-fused heterocycle |

| Oxidative Cyclization | Hypervalent iodine-mediated C-N bond formation | Fused N-heterocyclic phosphine oxide |

Exploration of Organocatalytic Applications enabled by the Compound's Structure

The dimethylphosphoryl group in this compound can act as a Lewis base through the phosphoryl oxygen. This property is the basis for the use of phosphine oxides as organocatalysts in a variety of chemical transformations. The nucleophilicity of the phosphoryl oxygen allows it to activate electrophilic substrates, facilitating subsequent reactions.

Phosphine oxide-based catalysts have been employed in reactions such as Wittig, Mitsunobu, and Staudinger reactions, where the phosphine oxide is typically a byproduct that can be recycled in a catalytic cycle. mdpi.com The efficiency of these catalytic systems often depends on the ease of reduction of the phosphine oxide back to the corresponding phosphine.

The electronic nature of the substituents on the phosphine oxide can significantly influence its catalytic activity. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing bromo group on the aryl ring, along with the alkyl methyl groups, will determine the Lewis basicity of the phosphoryl oxygen. This tailored electronic environment could potentially be exploited to achieve specific catalytic activities and selectivities.

Coordination Chemistry and Catalytic Applications of 3 Bromo 5 Dimethylphosphoryl Aniline Derivatives

Design and Synthesis of Novel Ligands based on the 3-Bromo-5-(dimethylphosphoryl)aniline Scaffold

The strategic placement of the phosphoryl, amine, and bromo groups on the aniline (B41778) ring allows for systematic modification and the synthesis of tailored ligands for specific catalytic processes. The inherent functionalities of the scaffold serve as anchor points for building more complex molecular architectures.

The dimethylphosphoryl group is a key feature of the this compound scaffold. Phosphine (B1218219) oxides are hard Lewis bases that bind to transition metals through the oxygen atom, forming stable M-O bonds. wikipedia.org These ligands are particularly valuable because they are often air-stable, making them easier to handle than their phosphine counterparts. researchgate.net

The synthesis of more complex phosphine oxide-based ligands from this scaffold can be achieved by leveraging the reactivity of the bromine and amine functionalities. For instance, the bromine atom can undergo cross-coupling reactions to introduce other coordinating groups, while the aniline nitrogen can be acylated or alkylated to modify the ligand's steric bulk or electronic properties. The phosphine oxide moiety generally remains intact, acting as a reliable coordinating group for hard metal centers. wikipedia.org Research has shown that phosphine oxides can serve as effective pre-ligands in various palladium-catalyzed cross-coupling reactions, demonstrating their utility in forming C-C, C-N, and C-S bonds. researchgate.netnih.gov

Table 1: Hypothetical Phosphine Oxide-Based Ligands Derived from the Scaffold

| Ligand Name | Modification Site | Synthetic Strategy | Potential Application |

|---|---|---|---|

| N-acetyl-3-bromo-5-(dimethylphosphoryl)aniline | Amine Group | Acetylation | Suzuki-Miyaura Coupling |

| 3-(Diphenylphosphino)-5-(dimethylphosphoryl)aniline | Bromo Group | Buchwald-Hartwig Amination | Heck Coupling |

The this compound molecule is inherently a bifunctional scaffold, possessing both a nitrogen donor (amine) and an oxygen donor (phosphoryl group). This P,N-type ligand architecture is highly sought after in catalysis as it can form a stable chelate ring with a metal center, enhancing the stability and activity of the resulting catalyst.

The synthesis of bifunctional ligands from this scaffold can involve direct use of the parent molecule or its simple derivatives. The lone pair of electrons on the aniline nitrogen and the phosphoryl oxygen can coordinate simultaneously to a single metal center. The relative positions of these two groups (meta to each other) would lead to the formation of a large, potentially flexible chelate ring. The coordination properties can be further tuned by modifying the amine group, for example, by converting it into an imine or an amide, which alters the donor strength and steric environment of the nitrogen atom.

Formation and Characterization of Metal Complexes

The ligands derived from this compound are capable of forming stable complexes with a variety of late transition metals, including palladium, copper, nickel, and rhodium, which are widely used in catalysis.

The synthesis of metal complexes with these ligands typically involves the reaction of the desired ligand with a suitable metal precursor in an appropriate solvent.

Palladium Complexes: Palladium(II) complexes can be readily synthesized by reacting the ligand with palladium precursors like palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride. unlv.eduacademie-sciences.fr These reactions often proceed at room temperature and result in the formation of stable, well-defined complexes.

Copper Complexes: Copper complexes can be prepared using copper(II) salts such as copper(II) chloride or copper(II) nitrate (B79036). researchgate.net The synthesis often involves the ligand coordinating to the copper center, potentially with counter-ions or solvent molecules completing the coordination sphere.

Nickel Complexes: Nickel(II) complexes are typically formed by reacting the ligands with nickel(II) halides, such as nickel(II) bromide (NiBr₂). mdpi.comresearchgate.net The resulting complexes can exhibit a range of geometries depending on the ligand structure and reaction conditions. The formation of nickel(0) complexes, which are highly relevant in catalysis, can also be achieved using precursors like bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(COD)₂]). researchgate.net

Rhodium Complexes: Rhodium(I) complexes, which are important in hydrogenation and hydroformylation catalysis, can be synthesized using precursors like bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(COD)Cl]₂). researchgate.net The reaction typically involves the displacement of the cyclooctadiene or chloride ligands by the newly synthesized phosphine oxide-amine ligand.

Table 2: General Synthesis Conditions for Metal Complexes

| Metal | Common Precursor | Typical Solvent | General Conditions |

|---|---|---|---|

| Palladium (Pd) | PdCl₂(CH₃CN)₂ | Dichloromethane, THF | Room temperature, inert atmosphere |

| Copper (Cu) | CuCl₂·2H₂O | Methanol, Ethanol | Reflux or room temperature |

| Nickel (Ni) | NiBr₂·DME, [Ni(COD)₂] | THF, Toluene | Room temperature to elevated temp. |

The coordination behavior of ligands derived from this compound is dictated by the nature of the donor atoms and the metal center.

Coordination Modes: The primary coordination site is the oxygen atom of the dimethylphosphoryl group. wikipedia.org If the aniline nitrogen also participates in binding, a bidentate P,N-chelation mode is established. This chelation is expected to enhance the stability of the metal complex. In cases where the nitrogen atom is sterically hindered or electronically deactivated, the ligand may act in a monodentate fashion through the phosphoryl oxygen.

Geometries: The resulting metal complexes can adopt various geometries. Palladium(II) and Rhodium(I) complexes with these ligands are likely to exhibit a square planar geometry. Nickel(II) complexes can be more flexible, adopting either square planar or tetrahedral geometries, with the possibility of octahedral geometry if additional ligands like solvents or anions coordinate. mdpi.comresearchgate.net Copper(II) complexes commonly exhibit distorted geometries, such as square pyramidal or trigonal bipyramidal. researchgate.net The specific geometry is influenced by the ligand's bite angle, the steric bulk of its substituents, and the electronic preferences of the metal ion.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes bearing ligands derived from the this compound scaffold are promising candidates for a variety of catalytic transformations.

Homogeneous Catalysis: The electron-rich nature of the phosphoryl and amine donors can stabilize electron-deficient metal centers, making them highly active in oxidative addition steps, which are crucial in many catalytic cycles. researchgate.net Palladium complexes, in particular, are expected to show high efficiency in cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Hirao (P-C bond formation) reactions. researchgate.net The bifunctional P,N-chelation can provide the thermal stability needed for reactions that require elevated temperatures. Similarly, rhodium complexes could be effective in hydrogenation and hydroformylation reactions, while nickel and copper complexes could catalyze a broad range of cross-coupling and amination reactions. mdpi.com

Heterogeneous Catalysis: While the primary application is in homogeneous catalysis, opportunities for heterogeneous catalysis also exist. The aniline functionality provides a handle for grafting the entire ligand-metal complex onto a solid support, such as silica (B1680970) or a polymer resin. This immobilization would facilitate catalyst separation from the reaction mixture, allowing for easier product purification and catalyst recycling, which are significant advantages in industrial chemical processes.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi couplings)

Derivatives of this compound are structurally suited to act as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. The phosphine oxide moiety, after reduction to the corresponding phosphine, and the aniline nitrogen can act as a bidentate P,N-ligand system. Such ligands are known to stabilize palladium catalysts, enhancing their activity and longevity.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. nih.govias.ac.in Ligands derived from this compound could coordinate to a palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. ias.ac.in The electronic properties of the ligand, influenced by the phosphoryl and amino groups, could modulate the reactivity of the palladium center. While specific data for these ligands is unavailable, a general representation of the Suzuki-Miyaura reaction is shown below.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes |

| Ligand | Phosphine-based (e.g., PPh₃, Buchwald or Fu type ligands) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Reactants | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester |

| Temperature | Room Temperature to >100 °C |

Note: This table represents typical conditions and is not based on experimental data for this compound derivatives.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. beilstein-journals.orgnih.gov Phosphine ligands are crucial for stabilizing the Pd(0)/Pd(II) catalytic cycle. libretexts.org A ligand derived from this compound could offer the necessary steric and electronic environment to promote efficient coupling, similar to other aminophosphine (B1255530) ligands used in this reaction. beilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.org It is typically catalyzed by palladium complexes with phosphine ligands, often with a copper(I) co-catalyst. scirp.orgresearchgate.net The potential P,N-chelation from a derivative of this compound could create a robust catalyst suitable for this transformation.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The development of effective ligands is critical for the success of these reactions, particularly with less reactive organic halides like aryl bromides.

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used for synthesizing aniline derivatives. nih.gov The success of this reaction is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. wiley.com Ligands must be electron-rich and sterically bulky to promote the crucial reductive elimination step that forms the C-N bond.

Derivatives of this compound, particularly after conversion of the phosphine oxide to a bulky phosphine (e.g., di-tert-butylphosphine (B3029888) or dicyclohexylphosphine), could serve as effective ligands for this transformation. The aniline backbone is a common feature in many successful Buchwald-Hartwig ligands. While direct studies on this specific compound are not documented, the general applicability of palladium-catalyzed amination is well-established for a wide range of aryl bromides and amines. nih.govresearchgate.net

Table 2: Generalized Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) |

| Base | NaOt-Bu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Reactants | Aryl Halide/Triflate + Primary/Secondary Amine |

| Temperature | Room Temperature to >100 °C |

Note: This table represents typical conditions and is not based on experimental data for this compound derivatives.

Asymmetric Catalysis using Chiral Derivatives

For a molecule to be effective in asymmetric catalysis, it must be chiral. tcichemicals.com Derivatives of this compound could be transformed into chiral ligands through several established strategies. d-nb.info

Modification of the Aniline Group: The amino group can be reacted with a chiral molecule (a chiral auxiliary) to create a diastereomeric intermediate. This can guide subsequent modifications to the molecule in a stereoselective manner, after which the auxiliary can be removed.

P-Chirogenic Center: The phosphorus atom itself can be made a stereocenter. Synthesizing P-chirogenic phosphines is a well-developed field, often involving the use of phosphine-boranes as intermediates to protect the phosphorus atom from oxidation during synthesis. tcichemicals.com

Backbone Chirality: Chiral substituents could be introduced elsewhere on the aromatic ring, creating a chiral backbone that enforces a specific conformation upon coordination to a metal.

Once synthesized, these chiral ligands could be applied in various asymmetric transformations, such as rhodium-catalyzed asymmetric hydrogenation or palladium-catalyzed asymmetric allylic alkylation. nih.govorganic-chemistry.orgnih.gov The performance of such ligands would depend heavily on the specific chiral architecture created.

Catalysis in Sustainable Chemical Processes

Sustainable or "green" chemistry aims to reduce the environmental impact of chemical processes. In catalysis, this often involves developing catalysts that can operate in environmentally benign solvents like water, exhibit high efficiency (high turnover numbers), and are recyclable.

Ligands derived from this compound could be adapted for sustainable processes. For instance, functional groups that impart water solubility (such as sulfonates or quaternary ammonium (B1175870) salts) could be appended to the aniline or phosphine moieties, allowing reactions like the Suzuki-Miyaura coupling to be performed in aqueous media. unimib.it Developing highly active catalysts from these derivatives would also contribute to sustainability by reducing the amount of palladium, a precious metal, required for the reaction.

Advanced Materials Science Research and Applications of 3 Bromo 5 Dimethylphosphoryl Aniline Analogs

Development of Organic Electronic and Optoelectronic Materials

The quest for high-performance organic electronic and optoelectronic materials has led researchers to investigate a wide array of molecular structures. The incorporation of phosphorus-containing moieties, particularly phosphine (B1218219) oxides, into π-conjugated systems is a strategy of significant interest. The electron-withdrawing nature of the phosphine oxide group can be leveraged to tune the electronic properties of materials, making analogs of 3-bromo-5-(dimethylphosphoryl)aniline intriguing candidates for these applications.

Charge Transport and Semiconducting Properties Research

The efficiency of organic electronic devices is fundamentally linked to the charge transport characteristics of the constituent materials. Research into aniline (B41778) derivatives has shown that their electronic properties can be tailored for semiconducting applications. For instance, theoretical studies on aniline-based co-oligomers have been conducted to explore their electronic and optical properties for potential use in conductive polymers. physchemres.org

A critical parameter governing charge transport is the reorganization energy, which is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport. Studies on flexible organic molecules have demonstrated that crystal packing forces can enhance molecular rigidity and significantly decrease the internal reorganization energy. researchgate.net This principle is highly relevant for analogs of this compound, where intermolecular interactions could lead to favorable solid-state packing for improved charge transport.

The phosphine oxide group, being a strong electron-withdrawing moiety, is known to influence charge transport properties. In some host materials, phosphine oxide groups are used to create 'bipolar' characteristics, enabling the transport of both electrons and holes. rsc.org This is achieved by combining an electron-withdrawing group like phosphine oxide with an electron-donating group. rsc.org The aniline backbone itself has electron-donating potential, suggesting that analogs of this compound could inherently possess or be modified to exhibit such bipolar charge transport properties, a highly sought-after feature in organic electronics.

| Parameter | Influence on Charge Transport | Relevance to (Dimethylphosphoryl)aniline Analogs |

| Reorganization Energy | Lower values lead to higher charge mobility. researchgate.net | Crystal packing and molecular rigidity of analogs could lead to low reorganization energies. |

| Molecular Packing | Affects intermolecular electronic coupling and charge hopping. researchgate.net | The substituents on the aniline ring will dictate the solid-state packing and thus charge transport pathways. |

| Electronic Structure | The energy levels of HOMO and LUMO determine charge injection and transport characteristics. physchemres.org | The electron-withdrawing phosphoryl group and electron-donating amino group allow for tuning of energy levels. |

Exploration in Light-Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)

The tunable electronic properties of organophosphorus aniline derivatives make them promising candidates for active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, the development of efficient host materials is crucial. Bipolar host materials, which can transport both electrons and holes, are particularly effective. The use of a diphenylphosphine oxide moiety as an electron-withdrawing group in bifluorene-based molecules has been shown to produce highly efficient electron transport host materials for blue electrophosphorescent devices. rsc.org This highlights the potential of the dimethylphosphoryl group in aniline analogs for similar applications in OLEDs.

The general structure of aniline derivatives is also conducive to applications in nonlinear optics, which is relevant for various optoelectronic devices. The electronic properties of aniline and its derivatives substituted with electron-donating groups have been studied, with findings suggesting their suitability for semiconducting applications based on their energy gaps. researchgate.net By incorporating the dimethylphosphoryl group, it is possible to further engineer the energy levels to match the requirements of OLED and OPV device architectures.

Polymer Chemistry and Functional Polymer Materials Research

The reactivity of the amino and bromo functionalities on the this compound core makes it a versatile building block for novel phosphorus-containing polymers. These polymers are of significant interest due to their potential for enhanced thermal stability, flame retardancy, and adhesive properties.

Monomer Synthesis for Phosphorus-Containing Polymers

Analogs of this compound can serve as monomers for the synthesis of functional polymers. The amino group allows for polymerization into polyanilines, a well-known class of conducting polymers. Research has demonstrated the synthesis of phosphorus-containing polyanilines through the electrochemical copolymerization of aniline with aminophenylphosphonic acids. mdpi.comnih.gov This approach allows for the incorporation of phosphorus into the polymer backbone, which can modify the physicochemical, electrical, and electrochemical properties of the resulting polymer. nih.gov

The presence of the bromine atom on the monomer provides a reactive site for cross-coupling reactions, enabling further functionalization or the creation of cross-linked polymer networks. This dual reactivity (amino group for polymerization and bromo group for modification) makes these aniline analogs highly valuable for creating multifunctional polymer materials. Various phosphorus-containing monomers are being explored for applications such as metal adhesion and functional coatings. specificpolymers.com

| Polymerization/Synthesis Approach | Resulting Polymer Type | Potential Properties/Applications |

| Electrochemical Copolymerization | Phosphorus-containing Polyanilines mdpi.comnih.gov | Modified electrical conductivity, electrocatalysis, biosensors. mdpi.comnih.gov |

| Chemical Oxidative Polymerization | Substituted Polyanilines | Tunable electronic properties, processability. |

| Post-polymerization Modification | Functionalized Polymers | Cross-linked networks, attachment of other functional groups via the bromo-substituent. |

Investigation of Flame Retardant Mechanisms (from a chemical research perspective)

Organophosphorus compounds are widely recognized as effective halogen-free flame retardants for a variety of polymers. nih.govresearchgate.net Their mechanism of action can occur in both the condensed (solid) phase and the gas phase. nih.gov

In the condensed phase , upon heating, phosphorus-containing compounds can decompose to form phosphoric acid. This acid acts as a catalyst to promote the dehydration and charring of the polymer. researchgate.net The resulting char layer acts as an insulating barrier, protecting the underlying material from heat and preventing the release of flammable volatile compounds. researchgate.net

In the gas phase , phosphorus-containing species can be released during combustion. These species can act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. nih.gov

The specific mechanism and efficiency of a phosphorus-based flame retardant depend on its chemical structure and its interaction with the polymer matrix. nih.gov For polymers incorporating analogs of this compound, the dimethylphosphoryl group would be the active flame-retardant moiety. Research on similar systems has shown that during combustion, phosphorus-containing products can be captured in the char layer, enhancing its barrier effect. semanticscholar.org The presence of both phosphorus and nitrogen (from the aniline structure) can also lead to synergistic flame retardant effects.

| Phase | Mechanism of Flame Retardancy | Key Intermediates/Processes |

| Condensed Phase | Char formation, intumescence, protective layer formation. nih.govresearchgate.net | Decomposition to poly(phosphoric acid), catalysis of dehydration and carbonization. researchgate.net |

| Gas Phase | Flame inhibition, radical trapping. nih.gov | Release of phosphorus-containing radicals (e.g., PO•) that interfere with combustion chain reactions. |

Research into Functional Materials for Sensors and Probes

The unique chemical properties of organophosphorus aniline derivatives also make them interesting candidates for the development of functional materials used in chemical sensors and probes. The phosphorus group can act as a binding site or a signaling unit, while the aniline backbone provides a platform for further functionalization and integration into larger systems.

Organophosphorus compounds are at the heart of many sensing systems, often as the target analyte (e.g., pesticides). mdpi.commdpi.com However, they can also be integral components of the sensor itself. Phosphorus-containing polymers have been investigated for their use in biosensors. nih.gov The phosphorus species can serve as anchoring points for the immobilization of enzymes or metallic nanoparticles, which are often key components of biosensor designs. nih.gov For instance, phosphonic acid groups are known for their strong adhesion to metal oxide surfaces, a property that is useful for modifying sensor electrodes. specificpolymers.com

Furthermore, the electronic properties of the aniline moiety can be sensitive to the local chemical environment. Changes in pH or the binding of an analyte to a receptor site functionalized on the molecule could lead to a detectable change in the fluorescence or conductivity of the material. This principle is the basis for many chemosensors. The combination of a responsive aniline-based electronic system with the specific binding capabilities of the dimethylphosphoryl group could lead to the development of novel sensors for ions or small molecules.

Design of Fluorescent and Redox-Active Probes

The rational design of fluorescent and redox-active probes is a cornerstone of modern analytical and biomedical sciences. The structural framework of this compound provides a versatile scaffold for the development of such probes. The dimethylphosphoryl group, being a strong electron-withdrawing and coordinating moiety, can significantly influence the photophysical properties of the aniline fluorophore. This group can participate in photoinduced electron transfer (PET) processes, which is a common mechanism for "turn-on" or "turn-off" fluorescence sensing. For instance, in the absence of a target analyte, the phosphoryl group might quench the fluorescence of the aniline core. Upon binding to a specific analyte, this quenching effect can be suppressed, leading to a significant enhancement in fluorescence intensity.

Furthermore, the bromine substituent on the aniline ring can serve multiple purposes. It can modulate the HOMO-LUMO energy gap of the molecule, thereby tuning its absorption and emission wavelengths. The heavy atom effect of bromine can also enhance intersystem crossing, which could be exploited in the design of phosphorescent probes.

In the context of redox-active probes, the aniline moiety itself is redox-active and can be electrochemically oxidized. The presence of the dimethylphosphoryl and bromo substituents will alter the redox potential of the aniline, allowing for the design of probes with specific electrochemical signatures. This is particularly relevant for the development of electrochemical sensors where the probe's interaction with an analyte can be monitored through changes in its cyclic voltammogram. Research on aniline derivatives has demonstrated their utility in creating electrochemical redox-active species for immunoassays. chemrxiv.org

The synthesis of such probes often involves the strategic incorporation of a fluorophore and a recognition site connected by a spacer. In the case of this compound analogs, the aniline core can act as the fluorophore, while the dimethylphosphoryl group can serve as a recognition site for specific analytes, such as metal ions. Studies on pyrazolyl-phosphine oxides have shown their potential as dual-responsive fluorescent metal sensors, exhibiting 'turn-off' and 'turn-on' responses for different metal ions. chemrxiv.orgresearchgate.net

| Probe Type | Sensing Mechanism | Potential Analytes | Key Structural Feature |

| Fluorescent Probe | Photoinduced Electron Transfer (PET) | Metal Ions, Anions | Dimethylphosphoryl group |

| Redox-Active Probe | Modulation of Redox Potential | Biomolecules, Oxidizing/Reducing Agents | Aniline core |

| Phosphorescent Probe | Heavy Atom Effect | Oxygen, Organic Molecules | Bromine substituent |

Exploration of Recognition Elements in Chemical Sensing

The efficacy of a chemical sensor is largely dependent on the specificity and affinity of its recognition element for the target analyte. In analogs of this compound, both the dimethylphosphoryl group and the aniline moiety can function as effective recognition elements.

The phosphoryl group is known to be an excellent Lewis base and can form strong coordination bonds with a variety of metal ions. This property has been successfully exploited in the design of sensors for transition metals and lanthanides. The oxygen atom of the P=O bond in the dimethylphosphoryl group can act as a hydrogen bond acceptor, enabling the recognition of neutral molecules and anions. For example, fluorescent phosphine oxide-containing hyperbranched polyesters have been demonstrated to be selective and sensitive sensors for Fe³⁺ detection. rsc.org

The aniline part of the molecule also presents opportunities for analyte recognition. The nitrogen atom of the amino group can act as a hydrogen bond donor and a coordination site for metal ions. Furthermore, the amino group can be readily modified to introduce other functional groups, thereby expanding the range of detectable analytes. Bromoaniline-based Schiff base chemosensors have been developed for the selective detection of Cu²⁺ and Zn²⁺ ions. nih.govacs.org

| Recognition Element | Type of Interaction | Potential Analytes | Example from Analogs |

| Dimethylphosphoryl Group | Lewis basicity, Hydrogen bonding | Metal Ions (e.g., Fe³⁺, Al³⁺), Anions | Pyrazolyl-phosphine oxides for metal sensing chemrxiv.orgresearchgate.net |

| Aniline Moiety | Coordination, Hydrogen bonding | Metal Ions (e.g., Cu²⁺, Zn²⁺), Protons | Bromoaniline-aldehyde conjugates for cation detection nih.govacs.org |

| Bromine Substituent | Halogen Bonding | Lewis Bases, Anions | - |

Supramolecular Chemistry and Non Covalent Interactions of 3 Bromo 5 Dimethylphosphoryl Aniline

Hydrogen Bonding Investigations involving the Aniline (B41778) and Phosphoryl Moieties